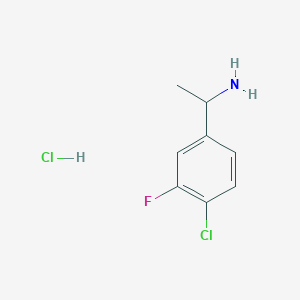
Fmoc-D-Glu-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Glu-OtBu, also known as N-α-Fmoc-D-glutamic acid γ-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The compound is characterized by its white to off-white crystalline powder form and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .
Preparation Methods
The synthesis of Fmoc-D-Glu-OtBu typically involves several steps:
Preparation of Fmoc Chloride: Fluorenylmethanol is converted to fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) through a reaction with phosgene or triphosgene.
Formation of Fmoc-D-Glu: Fmoc-Cl is then reacted with D-glutamic acid to form Fmoc-D-glutamic acid.
Esterification: The final step involves the esterification of Fmoc-D-glutamic acid with tert-butanol to produce this compound
Chemical Reactions Analysis
Fmoc-D-Glu-OtBu undergoes various chemical reactions, primarily in the context of peptide synthesis:
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free carboxylic acid.
Coupling Reactions: The compound can be used in solid-phase peptide synthesis (SPPS) to couple with other amino acids, forming peptide bonds.
Scientific Research Applications
Fmoc-D-Glu-OtBu has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used as a building block in the synthesis of peptides, particularly in Fmoc solid-phase peptide synthesis.
Drug Development: The compound is utilized in the synthesis of novel dual agonists for metabolic disorders, such as glucagon-like peptide 1 (GLP-1) receptor agonists.
Bioconjugation: It serves as a linker in the preparation of multi-small molecule-conjugated derivatives, facilitating the development of complex bioconjugates.
Mechanism of Action
The primary mechanism of action of Fmoc-D-Glu-OtBu involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid during the synthesis process, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, which can be selectively deprotected under acidic conditions . This selective protection and deprotection allow for the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Fmoc-D-Glu-OtBu is unique in its dual protection of both the amino and carboxyl groups of glutamic acid. Similar compounds include:
Fmoc-Glu-OtBu: The L-isomer of this compound, used similarly in peptide synthesis.
Fmoc-D-Gln(Trt)-OH: A derivative of glutamine with a trityl protecting group, used in peptide synthesis.
Fmoc-Asp(OAll)-OH: A derivative of aspartic acid with an allyl protecting group, used in peptide synthesis.
These compounds share similar applications in peptide synthesis but differ in the specific amino acids they protect and the protecting groups used.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-18-9 |
Source


|
| Record name | 5-tert-Butyl N-((9H-fluoren-9-ylmethoxy)carbonyl)-2-aminoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1H-indol-3-yl(phenyl)methyl]pyridin-2-amine](/img/structure/B7887279.png)




![tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate](/img/structure/B7887306.png)


![4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride](/img/structure/B7887339.png)
![[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate](/img/structure/B7887341.png)
![(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid](/img/structure/B7887361.png)
![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7887366.png)

